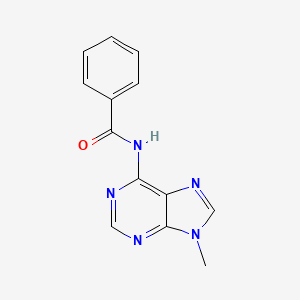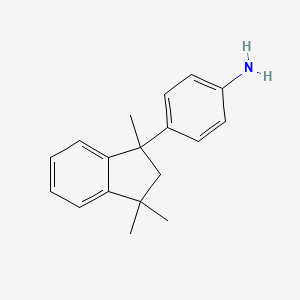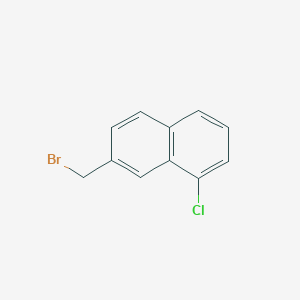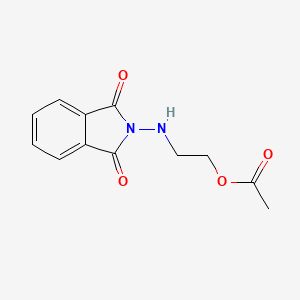
6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is significant due to its structural framework, which serves as a building block in various medicinal and synthetic compounds. It exhibits a broad range of biological and pharmaceutical activities, making it a valuable subject of study in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one typically involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound are still under development due to the poor yield in chemical synthesis and the expensive isolation procedure from natural compounds. More research is required to provide effective and cost-efficient methods for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: AgNO3/K2S2O8 acts as an efficient oxidizing system, producing chroman-4-ones in moderate to good yields.
Reduction: The compound can be reduced using standard reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various substituted chromanones and chromones, which exhibit significant biological activities .
Scientific Research Applications
6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting enzymes like pteridine reductase-1, which is crucial for the survival of certain parasites . Additionally, it modulates inflammatory pathways by inhibiting cytokine production and oxidative stress .
Comparison with Similar Compounds
- 6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one
- 2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one
- Chroman-4-one derivatives like flavanones and isoflavones
Uniqueness: 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Compared to other chroman-4-one derivatives, it shows a broader spectrum of pharmacological activities, making it a valuable compound for further research and development .
Properties
CAS No. |
61429-75-2 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-7,15-17H,8H2 |
InChI Key |
MDGCNPDCAJHUOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)



![4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11861392.png)



![6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B11861417.png)

![2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole](/img/structure/B11861436.png)


